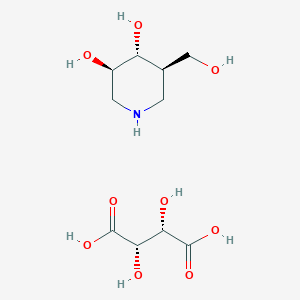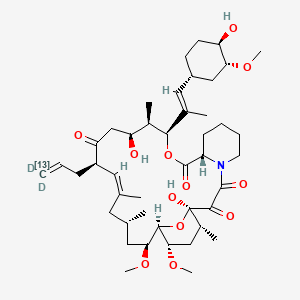
2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester is a labelled intermediate for the synthesis of the metabolite of Flurbiprofen . Flurbiprofen is an anti-inflammatory drug used as an analgesic .
Molecular Structure Analysis
The molecular formula of this compound is C18H14D3FO3 . Its IUPAC name is methyl 2- [4- (4-acetylphenyl)-3-fluorophenyl]-3,3,3-trideuteriopropanoate . The InChI string and Canonical SMILES provide more details about its molecular structure .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. It’s known that it’s used in the synthesis of a metabolite of Flurbiprofen .Physical And Chemical Properties Analysis
This compound has a molecular weight of 303.34 . It has a boiling point of 394.7±37.0°C at 760 mmHg . The density is 1.2±0.1 g/cm3 . It is soluble in Chloroform and Dichloromethane . The compound appears as a yellow semi-solid .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) derivatives, closely related to the structure of the compound , have been extensively studied for their applications as fluorescent chemosensors. These chemosensors are capable of detecting a variety of analytes, including metal ions, anions, and neutral molecules, with high selectivity and sensitivity. This suggests that derivatives like "2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester" could potentially be applied in the development of new chemosensors with enhanced performance (Roy, 2021).
Synthetic Chemistry
The compound "2-Fluoro-4-bromobiphenyl" is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs, such as flurbiprofen. Although not the exact compound , this highlights the potential utility of similar fluorinated biphenyl derivatives in the pharmaceutical industry, including the synthesis of anti-inflammatory and analgesic materials (Qiu et al., 2009).
Environmental Science
In environmental science, research on wastewater treatment has explored the removal of toxic pollutants, including various phenoxy acids and esters. Studies have shown that biological processes combined with granular activated carbon can effectively remove these compounds from wastewater, suggesting potential environmental applications for managing the by-products of fluorinated biphenyl derivatives (Goodwin et al., 2018).
Material Science
The chemical modification of biopolymers, such as xylan, has been researched for the creation of new ethers and esters with specific properties. This indicates that fluorinated biphenyl derivatives, through their functional groups, might contribute to the development of novel materials with tailored properties for applications in drug delivery, paper strengthening, and antimicrobial agents (Petzold-Welcke et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[4-(4-acetylphenyl)-3-fluorophenyl]-3,3,3-trideuteriopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO3/c1-11(18(21)22-3)15-8-9-16(17(19)10-15)14-6-4-13(5-7-14)12(2)20/h4-11H,1-3H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUUVAORLIYLIT-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(4aR,6R,7R,8R,8aR)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B563775.png)








